N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro-substituted dibenzo-thiazinyl moiety and an ethoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-thiazinyl core, followed by the introduction of the fluoro substituent. The ethoxypropyl side chain is then attached through a series of nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The fluoro-substituted dibenzo-thiazinyl moiety is believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-3-fluoro-4-methylbenzamide
- N-(3-ethoxypropyl)-4-fluoro-3-(trifluoromethyl)benzamide
- N-(3-ethoxypropyl)-3-fluoro-4-methoxybenzamide
Uniqueness
N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of functional groups and molecular structure
Properties
Molecular Formula |
C19H21FN2O4S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-11-5-10-21-19(23)13-22-17-9-8-14(20)12-16(17)15-6-3-4-7-18(15)27(22,24)25/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,21,23) |
InChI Key |
SAJKBEAVWXCWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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